

# A Technical Guide to High-Purity Trilinolenin for Research Applications

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## Compound of Interest

Compound Name: *Trilinolenin*

Cat. No.: *B053071*

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This in-depth technical guide provides a comprehensive overview of high-purity **Trilinolenin**, a critical triglyceride in various research and development fields. This document details its commercial availability, physicochemical properties, purification and analytical methodologies, stability and storage considerations, and its role in key cellular signaling pathways.

## Commercial Availability of High-Purity Trilinolenin

High-purity **Trilinolenin** is available from several specialized chemical suppliers. The purity levels, available quantities, and formulations can vary, so it is crucial for researchers to select a product that meets the specific requirements of their experimental design. Below is a summary of offerings from notable suppliers.

Supplier	Product Name	Purity	Analytical Method(s)	Available Quantities
Larodan	Trilinolenin	>99%	Not specified	25 mg, 100 mg, 500 mg, 1 g
Sigma-Aldrich	Glyceryl trilinolenate	≥97%	TLC	100 mg
Cayman Chemical	1,2,3-Trilinolenoyl Glycerol	≥98%	Not specified	10 mg, 50 mg, 100 mg
Blue Tiger Scientific	Glyceryl Trilinolenate	Biotechnology Grade	Not specified	Custom bulk amounts
Interprise	1,2,3-Tri- $\alpha$ -Linolenoyl Glycerol	>98%	Not specified	50 mg
Pharmaffiliates	Trilinolenin	Not specified	IR, NMR, MS, HPLC	Not specified

## Physicochemical Properties

**Trilinolenin** (C57H92O6) is a triglyceride formed from the esterification of glycerol with three molecules of  $\alpha$ -linolenic acid. A summary of its key physicochemical properties is presented below.

Property	Value	Source
Molecular Weight	873.34 g/mol	<a href="#">[1]</a>
Physical Form	Liquid	<a href="#">[1]</a>
Melting Point	-23 to -24 °C	<a href="#">[1]</a>
Boiling Point	814.4 ± 65.0 °C (Predicted)	<a href="#">[1]</a>
Density	0.94 g/mL at 20 °C	<a href="#">[1]</a>
Refractive Index	n <sub>20/D</sub> 1.489	<a href="#">[1]</a>

## Solubility and Stability

### Solubility

Quantitative solubility data for **Trilinolenin** in common laboratory solvents is not extensively documented. However, based on its chemical structure and available information for similar triglycerides, a general solubility profile can be summarized.

Solvent	Solubility	Notes
Water	Insoluble	As a large, nonpolar lipid.
Ethanol	Soluble (10 mg/mL)	[1]
Dimethylformamide (DMF)	Soluble (10 mg/mL)	[1]
Ethanol:PBS (pH 7.2) (1:1)	0.5 mg/mL	[1]
Chloroform	Sparingly Soluble	Based on data for Trilinolein.[2] [3][4]
Hexanes	Slightly Soluble	Based on data for Trilinolein.[2] [3][4]
Methanol	Soluble	[5]
Ether	Soluble	[5]

### Stability and Storage

High-purity **Trilinolenin** is susceptible to degradation, primarily through oxidation due to its high degree of unsaturation (three double bonds per fatty acid chain).

Factors Affecting Stability:

- **Oxidation:** Exposure to oxygen can lead to the formation of hydroperoxides, which can further break down into secondary oxidation products like aldehydes and ketones. This process can be accelerated by heat and light.
- **Temperature:** Elevated temperatures can increase the rate of oxidation and isomerization of the double bonds.

- Light: Exposure to light, particularly UV radiation, can promote photo-oxidation.[6][7]

#### Recommended Storage Conditions:

- Temperature: Store at -20°C for long-term stability.[1]
- Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
- Light: Protect from light by storing in amber vials or in the dark.
- Antioxidants: The addition of antioxidants such as butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), or  $\alpha$ -tocopherol can enhance stability.[8]

## Experimental Protocols

### Purification of Trilinolenin by Column Chromatography

This protocol is adapted from methods for purifying similar triglycerides and  $\alpha$ -linolenic acid. Argentation chromatography is particularly effective for separating triglycerides based on their degree of unsaturation.

#### Materials:

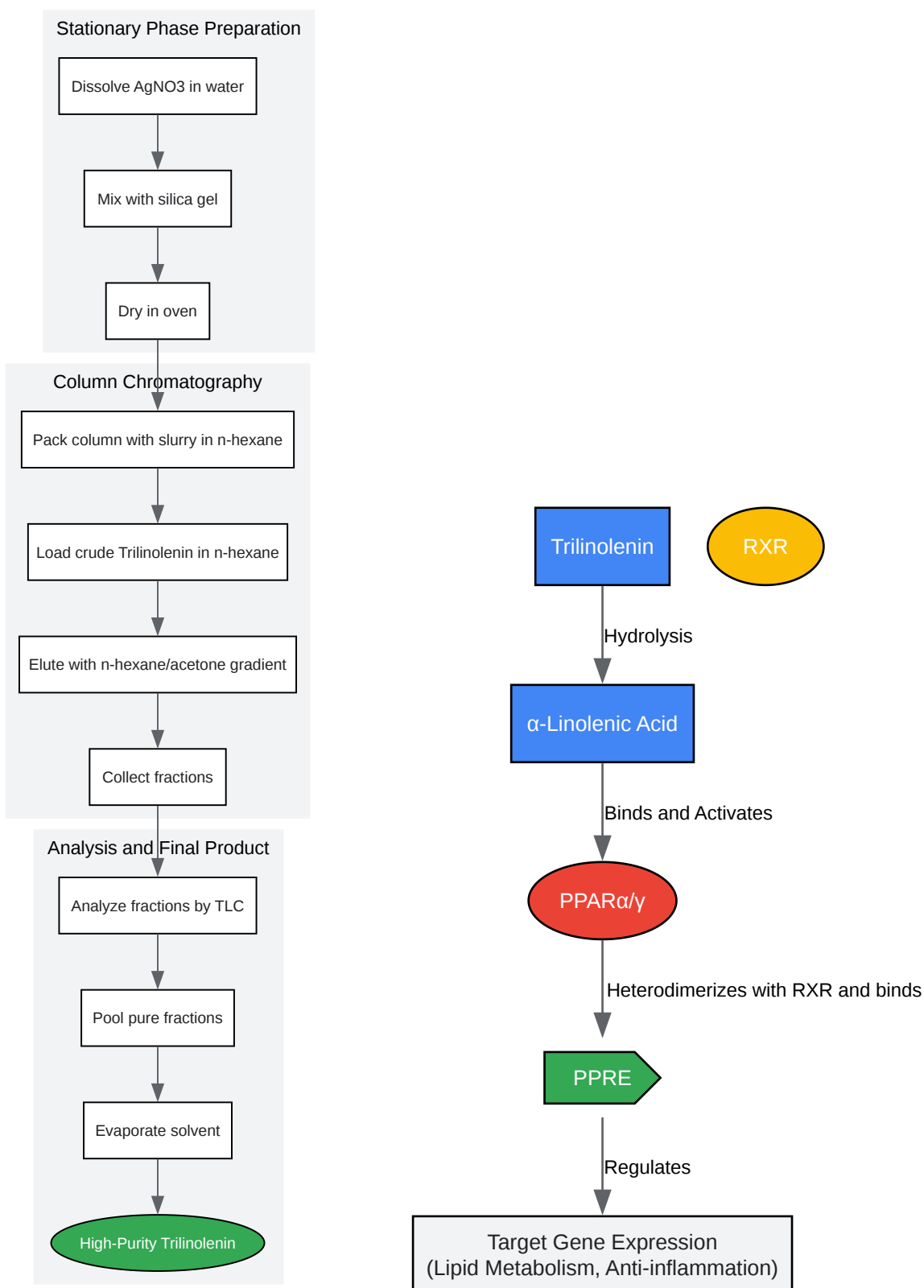
- Silica gel (70-230 mesh)
- Silver nitrate ( $\text{AgNO}_3$ )
- Crude **Trilinolenin** extract
- n-Hexane (HPLC grade)
- Acetone (HPLC grade)
- Chromatography column
- Rotary evaporator
- Thin-layer chromatography (TLC) plates and developing chamber

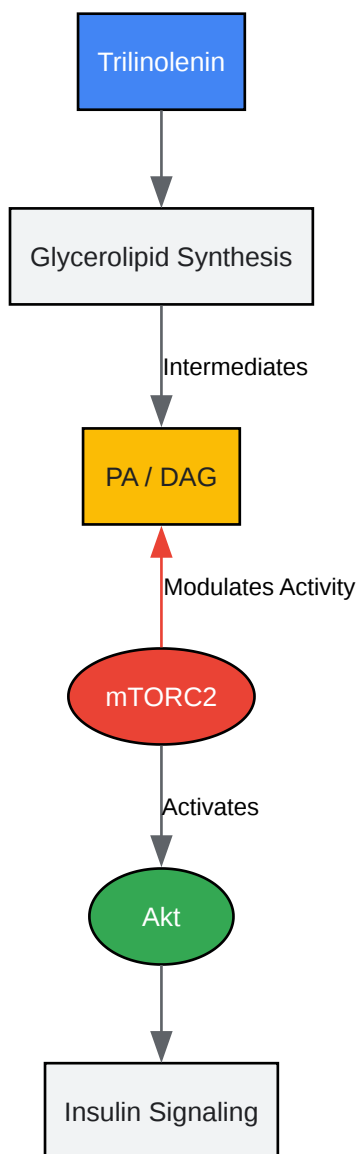
#### Procedure:

- Preparation of Silver Nitrate-Impregnated Silica Gel:
  - Dissolve silver nitrate in deionized water.
  - Add silica gel to the silver nitrate solution and mix thoroughly to form a slurry.
  - Dry the slurry in an oven at 100-120°C for several hours until the silica gel is free-flowing. Protect from light during and after preparation.
- Column Packing:
  - Prepare a slurry of the silver nitrate-impregnated silica gel in n-hexane.
  - Pour the slurry into the chromatography column and allow it to pack evenly.
  - Wash the packed column with several column volumes of n-hexane.
- Sample Loading:
  - Dissolve the crude **Trilinolenin** extract in a minimal amount of n-hexane.
  - Carefully apply the sample to the top of the column.
- Elution:
  - Begin elution with 100% n-hexane to remove saturated and less unsaturated lipids.
  - Gradually increase the polarity of the mobile phase by adding acetone to the n-hexane in a stepwise or linear gradient. **Trilinolenin** will elute as the concentration of acetone increases.
- Fraction Collection and Analysis:
  - Collect fractions of the eluate.
  - Analyze the fractions by TLC to identify those containing pure **Trilinolenin**.

- Solvent Removal:
  - Pool the pure fractions and remove the solvent using a rotary evaporator under reduced pressure to obtain the purified **Trilinolenin**.

Below is a graphical representation of the purification workflow.





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- To cite this document: BenchChem. [A Technical Guide to High-Purity Trilinolenin for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b053071#commercial-availability-of-high-purity-trilinolenin]

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